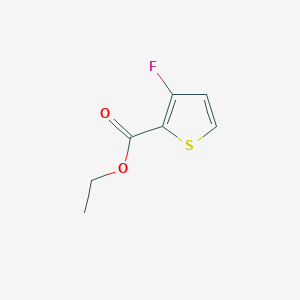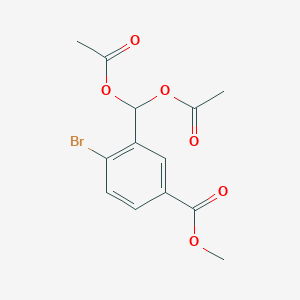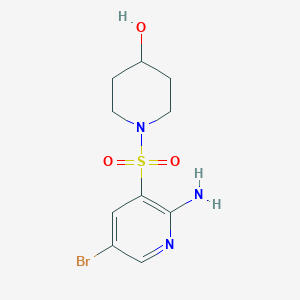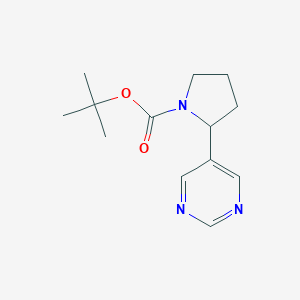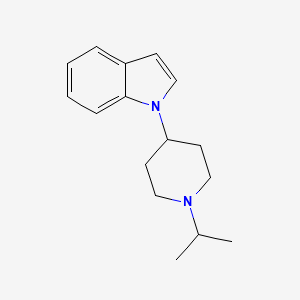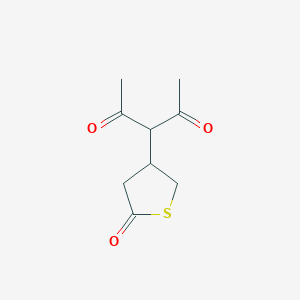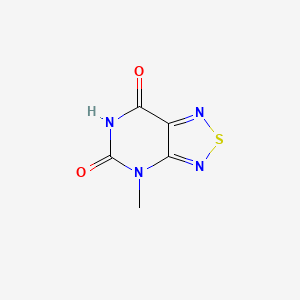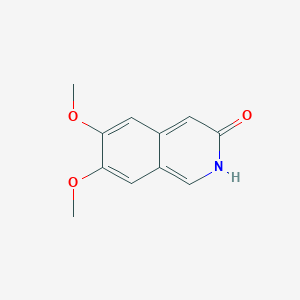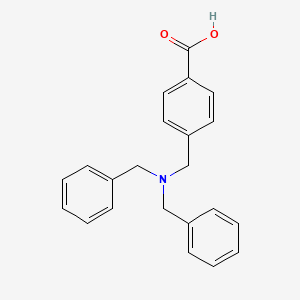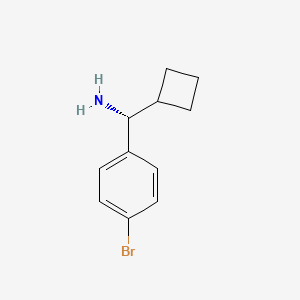![molecular formula C13H19N3O2 B13984962 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide CAS No. 70379-99-6](/img/structure/B13984962.png)
4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is an organic compound with a complex structure that includes a benzamide core, a methylcarbamoylamino group, and a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide typically involves multiple steps. One common method includes the reaction of a benzamide derivative with a methylcarbamoylamino group under controlled conditions. The reaction may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, carbamates are often used as protecting groups for amines and can be installed and removed under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols or amines.
Scientific Research Applications
4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(ethylcarbamoylamino)methyl]-N-propan-2-yl-benzamide
- 4-[(methylcarbamoylamino)methyl]-N-butyl-benzamide
- 4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-toluamide
Uniqueness
4-[(methylcarbamoylamino)methyl]-N-propan-2-yl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
70379-99-6 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(methylcarbamoylamino)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)16-12(17)11-6-4-10(5-7-11)8-15-13(18)14-3/h4-7,9H,8H2,1-3H3,(H,16,17)(H2,14,15,18) |
InChI Key |
NIKOBJAIBRCCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


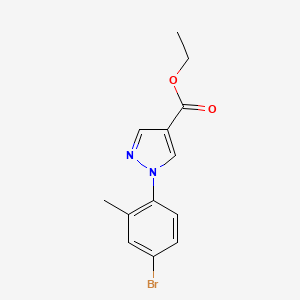
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
